Technical Guide: Dihydropyrimidinone Imidazole Hybrid 70 (Compound 8b)
Technical Guide: Dihydropyrimidinone Imidazole Hybrid 70 (Compound 8b)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of the novel dihydropyrimidinone imidazole (B134444) hybrid, referred to as Antibacterial Agent 70 (and as compound 8b in its primary publication). This agent has demonstrated significant potential in combating drug-resistant Gram-negative pathogens.
Core Chemical Structure and Properties
Antibacterial Agent 70 is a synthetic hybrid molecule that integrates dihydropyrimidinone and imidazole scaffolds. The specific compound, designated as 8b in its seminal study, is a sulfamethoxazole (B1682508) hybridized dihydropyrimidinone imidazole.[1][2]
Chemical Structure:
While a definitive 2D structure image is best sourced from the primary publication, the structure can be represented by its SMILES string: CCCCC1=NC(Cl)=C(N1)C2NC(NC(CN(S(=O)(C3=CC=C(C=C3)N)=O)C4CC(C)=NO4)=C2C(OCC)=O)=O[1]
Physicochemical Properties:
The fundamental properties of Antibacterial Agent 70 (compound 8b) are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H32ClN7O6S | [1] |
| Molecular Weight | 594.08 g/mol | [1] |
Antibacterial Activity and Spectrum
Antibacterial Agent 70 (compound 8b) has exhibited potent bactericidal activity, particularly against multidrug-resistant Gram-negative bacteria.
Table of Minimum Inhibitory Concentrations (MICs):
The following table summarizes the notable antibacterial efficacy of compound 8b. A comprehensive list of MIC values against a broader panel of bacterial strains is available in the primary research article.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Multidrug-resistant Klebsiella pneumoniae | 0.5 | [1][2] |
| Multidrug-resistant Acinetobacter baumannii | 0.5 | [1][2] |
This level of activity is reported to be superior to that of established fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) against these challenging pathogens.[1][2] Further in-vitro studies have revealed that compound 8b also possesses the ability to inhibit biofilm formation and has a low propensity for inducing bacterial resistance.[2]
Mechanism of Action
The antibacterial effect of compound 8b is not attributed to a single target but rather a multi-faceted mechanism that leads to bacterial cell death. The proposed mechanism involves a cascade of events that overwhelm the bacterial defenses.[1][2]
Key Mechanisms of Action:
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Disruption of Membrane Integrity: The compound compromises the bacterial cell membrane, leading to leakage of intracellular components.[1][2]
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Induction of Oxidative Stress: It triggers an increase in the generation of reactive oxygen species (ROS) within the bacterial cell.[1][2]
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Depletion of Antioxidant Reserves: The increased oxidative stress is coupled with a reduction in the activity of glutathione (B108866) (GSH), a key cellular antioxidant.[1][2]
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Interaction with DNA: Compound 8b is also believed to interact with bacterial DNA, further disrupting essential cellular processes.[1][2]
Below is a diagram illustrating the proposed signaling pathway for the antibacterial action of compound 8b.
Caption: Proposed multi-target mechanism of action for Antibacterial Agent 70.
Experimental Protocols
Detailed experimental protocols for the synthesis of Antibacterial Agent 70 (compound 8b) and the various biological assays are provided in the supplementary information of the primary research article by Yang X, et al. (2022). The following provides a general overview of the likely methodologies.
General Synthesis of Dihydropyrimidinone Imidazoles:
The synthesis of dihydropyrimidinone derivatives, such as compound 8b, is typically achieved through a multi-component reaction, often a variation of the Biginelli reaction. This one-pot synthesis generally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, often under acidic catalysis. For a complex molecule like compound 8b, a multi-step synthesis would be required to prepare the specific substituted aldehyde and other precursors before the final cyclocondensation reaction.
The workflow for a typical multi-component synthesis and evaluation is outlined below.
Caption: A generalized workflow for the synthesis and biological evaluation of novel antibacterial agents.
Antibacterial Susceptibility Testing:
The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compound in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating for 16-20 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action Studies:
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Membrane Integrity: Assays often involve measuring the leakage of intracellular components (like ATP or DNA/RNA) or using fluorescent dyes that are only taken up by cells with compromised membranes (e.g., propidium (B1200493) iodide).
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ROS Generation: Intracellular ROS levels are typically quantified using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
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GSH Activity: The levels of reduced glutathione can be measured using various commercially available assay kits, often based on the reaction of GSH with a chromogenic substrate.
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DNA Interaction: This can be investigated through techniques such as UV-Visible spectroscopy, fluorescence quenching assays with DNA-intercalating dyes (like ethidium (B1194527) bromide), or gel electrophoresis to observe any changes in DNA mobility.
Conclusion
Antibacterial Agent 70 (compound 8b) represents a promising new class of dihydropyrimidinone imidazole hybrids with potent activity against clinically significant drug-resistant Gram-negative bacteria. Its multi-faceted mechanism of action may be a key advantage in overcoming existing resistance mechanisms and reducing the likelihood of the development of new resistance. Further preclinical and clinical development of this and related compounds is warranted to explore their full therapeutic potential.
